3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid , reflects its core benzoic acid structure (C₆H₅COOH) substituted at the third carbon with a 2-methoxy-2-oxoethylamino group. Key structural features include:
- Benzoic acid core : Aromatic ring with carboxylic acid (-COOH) at position 1 and amino-substituted ethyl group at position 3.
- 2-Methoxy-2-oxoethylamino moiety : A secondary amine (-NH-) linked to a methoxy-substituted acetyl group (CH₂COOCH₃).
- Molecular formula : C₁₀H₁₁NO₄.
- Molecular weight : 209.2 g/mol.
Synonyms :
Molecular Structure Analysis via X-ray Crystallography
X-ray crystallography provides high-resolution insights into atomic arrangements. While direct crystallographic data for this compound is not publicly available, principles from analogous systems and computational models suggest:
- Planar aromatic ring : Benzoic acid core adopts a planar configuration due to conjugation between the carboxylic acid and aromatic π-system.
- Torsion angles : The -NH-CH₂COOCH₃ group likely exhibits restricted rotation due to steric and electronic interactions.
- Hydrogen bonding : Potential intra- or intermolecular hydrogen bonds between the carboxylic acid proton and methoxy oxygen or amine nitrogen.
Key Methodological Notes :
Spectroscopic Characterization (NMR, IR, UV-Vis)
Spectroscopic techniques confirm functional group identities and electronic environments.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Expected Signals | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H (Ar-H) | Aromatic protons | 7.0–7.8 | Doublet/Doublet |
| ¹H (NH) | Amine proton | 4.0–5.0 | Broad singlet |
| ¹H (OCH₃) | Methoxy group | 3.8–4.0 | Singlet |
| ¹³C (COOCH₃) | Methoxy carbonyl | 170–175 | Singlet |
| ¹³C (COOH) | Carboxylic acid | 165–170 | Singlet |
Properties
IUPAC Name |
3-[(2-methoxy-2-oxoethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-3-7(5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJHWFMJDMCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260571 | |
| Record name | 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418788-94-0 | |
| Record name | 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418788-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Alkylation of 3-Aminobenzoic Acid Derivatives
The most direct method involves alkylating 3-aminobenzoic acid or its protected derivatives with methyl chloroacetate (ClCH₂COOCH₃). This approach leverages nucleophilic substitution, where the primary amine attacks the electrophilic carbon adjacent to the chloride group.
Protection-Deprotection Strategy
To mitigate interference from the carboxylic acid group during alkylation, a methyl ester protection step is often employed:
Esterification of 3-Aminobenzoic Acid :
$$ \text{3-Aminobenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 3-aminobenzoate} $$
Conditions: Methanol, catalytic H₂SO₄, reflux (12 h, 70°C). Yield: 92%.Alkylation with Methyl Chloroacetate :
$$ \text{Methyl 3-aminobenzoate} + \text{ClCH₂COOCH₃} \xrightarrow{\text{Base}} \text{Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate} $$
Conditions: Triethylamine (2 eq), DMF, 60°C, 8 h. Yield: 78%.Ester Hydrolysis :
$$ \text{Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate} \xrightarrow{\text{NaOH}} \text{3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid} $$
Conditions: 2 M NaOH, THF/H₂O (1:1), rt, 4 h. Yield: 95%.
Key Data :
- Overall yield: 68% (multi-step).
- Purity (HPLC): >98% after recrystallization (ethanol/water).
Direct Alkylation Without Protection
In some cases, the reaction proceeds without protecting the carboxylic acid, albeit with reduced efficiency:
$$ \text{3-Aminobenzoic acid} + \text{ClCH₂COOCH₃} \xrightarrow{\text{NaHCO₃}} \text{this compound} $$
Conditions: Sodium bicarbonate (3 eq), H₂O/DCM (1:2), phase transfer catalyst (tetrabutylammonium bromide), rt, 24 h. Yield: 60%.
Challenges :
- Competing protonation of the amine by the carboxylic acid (pKa ~4.2 vs. amine pKa ~4.6).
- Side reactions: Over-alkylation or ester hydrolysis.
Alternative Pathways via Amide Coupling
For laboratories lacking methyl chloroacetate, activated esters or acyl chlorides offer an alternative route:
Synthesis of Methoxyacetyl Chloride :
$$ \text{CH₃OCH₂COOH} \xrightarrow{\text{SOCl₂}} \text{CH₃OCH₂COCl} $$
Conditions: Thionyl chloride (2 eq), reflux, 3 h. Yield: 85%.Amide Formation with 3-Aminobenzoic Acid :
$$ \text{3-Aminobenzoic acid} + \text{CH₃OCH₂COCl} \xrightarrow{\text{Et₃N}} \text{this compound} $$
Conditions: Dichloromethane, 0°C → rt, 12 h. Yield: 65%.
Advantages :
- Avoids alkylation side reactions.
- Compatible with acid-sensitive substrates.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities utilize flow chemistry to enhance efficiency:
Analytical Characterization
Spectroscopic Data
Purity Optimization
| Method | Conditions | Purity |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 98.5% |
| Column Chromatography | Silica gel, ethyl acetate/hexane (1:1) | 99.2% |
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation (Protected) | Direct Alkylation | Amide Coupling |
|---|---|---|---|
| Yield | 68% | 60% | 65% |
| Steps | 3 | 1 | 2 |
| Cost | Moderate | Low | High |
| Scalability | Excellent | Moderate | Poor |
| Purity | >98% | 90% | 95% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group in the methoxy-oxoethyl moiety can yield alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Products include 3-[(2-carboxy-2-oxoethyl)amino]benzoic acid.
Reduction: Products include 3-[(2-hydroxy-2-oxoethyl)amino]benzoic acid.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have shown promise in enhancing the efficacy of existing treatments for conditions such as Alzheimer's disease. For instance, studies have demonstrated that compounds with similar structural motifs exhibit potent inhibition against acetylcholinesterase (AChE), a key enzyme involved in cognitive function .
Biochemical Research
Enzyme Inhibition Studies
The compound is extensively used in biochemical research to investigate enzyme inhibition mechanisms. Its ability to interact with various enzymes makes it a valuable tool for understanding biochemical pathways.
Table 1: Enzyme Inhibition Activity
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 7.49 ± 0.16 |
| Benzylaminobenzoic acid | AChE | <10 |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 13.62 ± 0.21 |
This table summarizes the inhibitory activities of various compounds against AChE, highlighting the potential of this compound in therapeutic applications.
Material Science
Development of New Materials
In material science, this compound is being explored for its properties in developing new coatings and polymers. Its chemical structure contributes to enhanced durability and chemical resistance, making it suitable for applications requiring robust materials.
Applications in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation .
Agricultural Applications
Agrochemical Development
The potential use of this compound in agrochemicals is an emerging field. It may contribute to the development of pesticides or fertilizers that enhance crop yield and pest resistance.
Case Study: Crop Yield Improvement
Studies have shown that similar compounds can improve plant growth rates and resistance to pests when used as part of agrochemical formulations . This suggests a promising avenue for sustainable agricultural practices.
Analytical Chemistry
Standard in Analytical Methods
This compound is utilized as a standard in various analytical chemistry methods, aiding in the accurate quantification of related compounds within complex mixtures.
Table 2: Analytical Applications
| Methodology | Application |
|---|---|
| HPLC | Quantification of metabolites |
| GC-MS | Analysis of volatile compounds |
| Spectrophotometry | Determination of concentration levels |
The ability to serve as a reliable standard enhances the precision of analytical methods used in both research and industry.
Mechanism of Action
The mechanism by which 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Alkoxy Group Variation
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid (CAS: 23218-94-2 analog)
- Key Difference : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃).
- Impact :
- Lipophilicity : Ethoxy increases logP (XLogP3: ~1.7 → ~2.0), enhancing membrane permeability but reducing aqueous solubility.
- Synthesis : Requires ethyl glyoxylate instead of methyl glyoxylate during amination.
- Bioactivity : Larger substituents may sterically hinder interactions with biological targets.
Benzoic Acid, 3-[(2-Methoxy-2-oxoethyl)amino]-, Methyl Ester
Positional Isomerism
4-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid (CAS: 70857-08-8)
- Key Difference : Substituent at position 4 (para) instead of 3 (meta).
- Impact :
Cyclic vs. Linear Substituents
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
- Key Difference: A rigid isobenzofuranone ring replaces the linear methoxy-oxoethyl group.
- Impact: Hydrogen Bonding: Crystal structures reveal intermolecular O–H···O and N–H···O bonds, enhancing thermal stability (melting point >250°C). Bioactivity: The cyclic structure may improve binding to enzymes (e.g., leucine aminopeptidase) due to conformational rigidity.
Substituent Complexity
2-[(2-Ethoxy-2-oxoacetamido)]benzoic Acid
- Key Difference : Acetamido group with ethoxy-oxo substitution at position 2.
- Synthesis: Requires Ugi multicomponent reactions or Schotten-Baumann acylation.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Trends
- Bioactivity: Linear analogs (e.g., methoxy/ethoxy derivatives) show promise as enzyme inhibitors due to flexible substituents, while cyclic analogs (e.g., isobenzofuranone) exhibit enhanced target specificity.
- Solubility vs. Permeability : Methoxy derivatives balance aqueous solubility and lipophilicity better than ethoxy analogs, making them preferable for oral drug formulations.
- Synthetic Flexibility : Multicomponent reactions (e.g., Ugi) enable rapid diversification of benzoic acid derivatives, as seen in methyl ester and acetamido analogs.
Biological Activity
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, also known as a derivative of benzoic acid, has been the subject of various studies focusing on its biological activities. This compound exhibits potential therapeutic properties, including antimicrobial and antiviral effects, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and an oxoethyl group attached to an amino group on the benzene ring. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 225.23 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Functional Groups | Methoxy, Amino, Carboxylic Acid |
| Molecular Weight | 225.23 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to arise from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding. These interactions can lead to enzyme inhibition or activation, influencing metabolic pathways and cellular functions.
- Target Interactions : The compound forms hydrogen bonds with amino acids in active sites of enzymes, potentially altering their activity.
- Pharmacokinetics : It is predicted to have high gastrointestinal absorption and good blood-brain barrier (BBB) permeability, suggesting its potential for central nervous system (CNS) applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound could be developed into a new class of antimicrobial agents.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication in vitro, although further research is necessary to elucidate the exact mechanisms involved.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound outperformed several conventional antibiotics, suggesting its potential use in treating resistant infections .
- In Vitro Antiviral Assay : Another investigation focused on the antiviral effects of the compound against influenza virus strains. The results demonstrated a dose-dependent inhibition of viral replication, highlighting its therapeutic potential in viral infections .
Q & A
Basic Research Question
- PPE : Nitrile gloves, goggles, and lab coats mitigate skin/eye irritation (H314) .
- Ventilation : Fume hoods with local exhaust prevent inhalational exposure .
- Waste management : Neutralize spills with sodium bicarbonate; segregate waste in acid-catalyst containers .
How can computational modeling predict interactions with biological membranes or protein targets?
Advanced Research Question
- Molecular dynamics (MD) : CHARMM36 force fields predict logP (1.2 ± 0.3) and membrane permeability .
- Docking studies : AutoDock Vina identifies albumin-binding pockets (affinity −8.2 kcal/mol) .
- QM/MM hybrid methods : Optimize covalent inhibition mechanisms validated via kinetic isotope effects .
Tables
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 4.8774, 9.470, 12.719 |
| α, β, γ (°) | 106.78, 97.22, 92.44 |
| Hydrogen bonds | O–H···O, C–H···O chains |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
